Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate
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Overview
Description
Imidazo[1,2-a]pyridines are a class of organic compounds known for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Scientific Research Applications
Synthesis and Characterization
Imidazo[1,2-a]pyridines and related compounds have been the subject of extensive research due to their interesting chemical properties and potential applications. The synthesis of these compounds often involves multicomponent reactions, showcasing their versatility and the breadth of chemical transformations they undergo. For example, Pan et al. (2010) described the facile three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes, providing a straightforward approach to fully substituted furans, highlighting their application in organic synthesis (Pan et al., 2010). Similarly, Du Hui-r (2014) explored the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives, underscoring the compound's potential in creating versatile chemical frameworks (Du Hui-r, 2014).
Biological Activity
The investigation into the biological activity of imidazo[1,2-a]pyridines has led to the discovery of their potential as antiulcer agents, as demonstrated by Starrett et al. (1989). They synthesized imidazo[1,2-a]pyridines substituted at the 3-position, aiming to explore their antisecretory and cytoprotective properties (Starrett et al., 1989). This line of research offers a glimpse into the therapeutic potential of these compounds, extending beyond their chemical properties to their interactions with biological systems.
Material Science and Catalysis
The application of imidazo[1,2-a]pyridines extends into material science and catalysis, where their structural characteristics facilitate the synthesis of complex molecular architectures. For instance, Li et al. (2012) reported the synthesis of novel 2D cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, showcasing the utility of these compounds in constructing advanced materials with potential applications in catalysis and molecular recognition (Li et al., 2012).
Mechanism of Action
Target of Action
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a compound that contains an imidazole ring, which is known to interact with a broad range of biological targets Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and changes caused by this compound would depend on its specific targets.
Biochemical Pathways
This compound, as an imidazole derivative, may influence many cellular pathways necessary for the proper functioning of cells . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular function.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit various biological activities , suggesting that this compound could have a range of potential effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific properties of the derivative and the biomolecules it interacts with .
Cellular Effects
Imidazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of this product may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Imidazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .
properties
IUPAC Name |
methyl 4-[cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-20(25)15-7-5-14(6-8-15)19(24)23(16-9-10-16)13-17-12-21-18-4-2-3-11-22(17)18/h2-8,11-12,16H,9-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGKZJAKQOCAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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